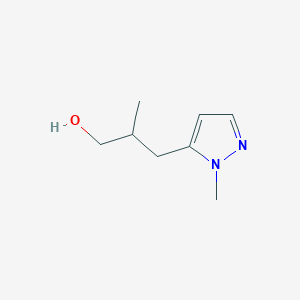

2-Benzyl-4-methylpentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Benzyl-4-methylpentan-1-amine” is a compound that belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by an methanamine .

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through several methods. One common method is the reaction of ammonia, 1° amines, and 2° amines with acid chlorides or acid anhydrides to form 1°, 2°, and 3° amides respectively . Another method involves the reaction of alkyl halides with ammonia or an alkylamine .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopy. The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13C NMR spectra .

Chemical Reactions Analysis

Amines like “this compound” can undergo several chemical reactions. For instance, they can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo reactions with alkyl halides, ammonia, and other amines .

Applications De Recherche Scientifique

Fluorescent and Colorimetric pH Probe Development

2-Benzyl-4-methylpentan-1-amine has been utilized in the synthesis of a highly water-soluble fluorescent and colorimetric pH probe. The probe, named BTABr, demonstrates reversible color and fluorescence changes at neutral pH and is potential for real-time intracellular pH imaging due to its high stability, selectivity, and large Stokes shifts (Diana et al., 2020).

Catalysis in Organic Chemistry

This compound plays a role in the generation of nonheme oxoiron(IV) complexes which are effective in oxidizing C-H bonds of cyclohexane at room temperature, supporting the mechanisms of mononuclear nonheme iron enzymes (Kaizer et al., 2004).

Enzymatic Resolution of Chiral Acyl Donors

It is involved in the enzymatic resolution of methyl (±)‐3‐hydroxypentanoate using benzyl amine as a nucleophile, providing insights into the molecular dynamics and enantioselectivity of such reactions (García-Urdiales et al., 2009).

CO2 Capture and Greenhouse Gas Control

The compound is researched in CO2 capture from water-gas shift process plants. The novel amine solvent blend containing MDEA and 1,5-diamino-2-methylpentane showed higher CO2 capture efficiency compared to standard blends, highlighting its potential in energy-efficient CO2 capture technologies (Nwaoha et al., 2019).

Nanoparticle Synthesis and Protection

It is used in the synthesis of protected gold nanoparticles. The amine, through oxidative polymerization, forms a robust shell around the nanoparticle, demonstrating its significance in creating stable and inert nanoparticles for various applications (Subramaniam et al., 2005).

Corrosion Inhibition

Research shows its potential in the development of corrosion inhibitors. Diquaternary derivatives of this compound effectively inhibit corrosion of carbon steel in hydrochloric acid, indicating its importance in material preservation and industrial applications (Negm et al., 2012).

Propriétés

IUPAC Name |

2-benzyl-4-methylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(2)8-13(10-14)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHFPIKWVSXTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC1=CC=CC=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338685-56-5 |

Source

|

| Record name | [2-(aminomethyl)-4-methylpentyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

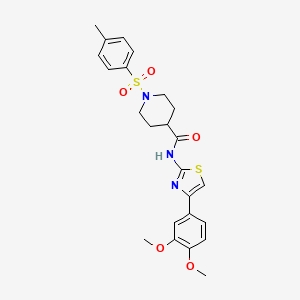

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2984324.png)

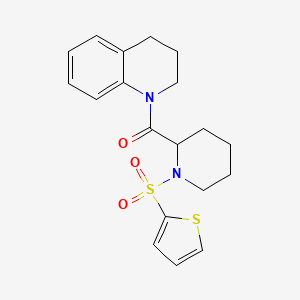

![N-methyl-N-[2-(methylamino)ethyl]acetamide](/img/structure/B2984325.png)

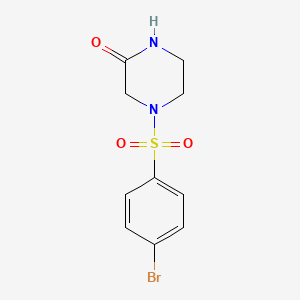

![tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2984328.png)

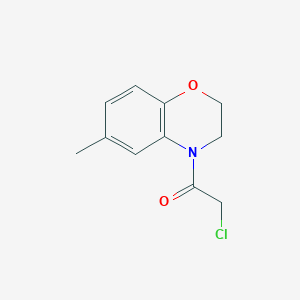

![1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one](/img/structure/B2984333.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide](/img/structure/B2984335.png)